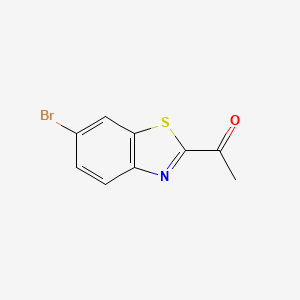

Ethanone, 1-(6-bromo-2-benzothiazolyl)-

Description

BenchChem offers high-quality Ethanone, 1-(6-bromo-2-benzothiazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(6-bromo-2-benzothiazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNOS |

|---|---|

Molecular Weight |

256.12 g/mol |

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)ethanone |

InChI |

InChI=1S/C9H6BrNOS/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |

InChI Key |

YEWPUHYZKXVULR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC2=C(S1)C=C(C=C2)Br |

Canonical SMILES |

CC(=O)C1=NC2=C(S1)C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Scaffold Analysis: 1-(6-Bromo-2-benzothiazolyl)ethanone

CAS: 18160-85-1 Formula: C₉H₆BrNOS Molecular Weight: 256.12 g/mol

Executive Summary

1-(6-Bromo-2-benzothiazolyl)ethanone (also known as 2-acetyl-6-bromobenzothiazole) represents a "privileged scaffold" in medicinal chemistry. Its dual-functionality—an electrophilic acetyl group at the C2 position and a reactive bromine handle at the C6 position—makes it a linchpin intermediate for divergent synthesis. This guide details the structural properties, robust synthetic pathways, and validation protocols necessary to utilize this compound in the development of antimicrobial, anticancer, and neuroimaging agents.

Structural Anatomy & Physicochemical Profile

The molecule consists of a fused benzene and thiazole ring (benzothiazole core).[1] The C2-acetyl group activates the scaffold for condensation reactions, while the C6-bromine atom serves as a site for palladium-catalyzed cross-coupling.

| Property | Value | Structural Implication |

| LogP (Predicted) | ~3.05 | Moderate lipophilicity; suitable for CNS penetration (relevant for amyloid imaging). |

| H-Bond Acceptors | 2 (N, O) | Interaction points for kinase/enzyme active sites. |

| H-Bond Donors | 0 | Requires derivatization (e.g., to hydrazone) to add donor capacity. |

| Polar Surface Area | ~46 Ų | Good membrane permeability profile. |

| Reactivity (C2) | High | The |

| Reactivity (C6) | Moderate | Aryl bromide allows for Suzuki, Heck, or Buchwald-Hartwig couplings. |

Synthetic Architecture: Mechanistic Causality

While radical alkylation (Minisci reaction) is possible, it often suffers from poor regioselectivity. The most robust, "self-validating" synthetic route for high-purity applications is the Grignard Addition to Nitriles , followed by hydrolysis.

The Pathway (Nitrile Route)

-

Precursor: 2-Cyano-6-bromobenzothiazole.

-

Reagent: Methylmagnesium bromide (MeMgBr) in diethyl ether/THF.

-

Mechanism: The Grignard reagent attacks the electrophilic carbon of the nitrile group to form a magnesium imine salt.

-

Hydrolysis: Acidic workup converts the imine salt directly into the ketone (Ethanone).

Why this route?

-

Regiocontrol: The nitrile is fixed at C2; no isomer separation is required.

-

Scalability: Avoids the use of unstable radical precursors.

Visualization: Synthetic Workflow

Caption: Stepwise conversion from amino-precursor to the target acetyl-derivative via nitrile intermediate.

Reactivity & Functionalization (The "Why")

In drug discovery, this molecule is rarely the final drug; it is the hub.

-

Pathway A (Claisen-Schmidt): Reaction with aromatic aldehydes yields Chalcones . These are potent Michael acceptors known to alkylate cysteine residues in proteins (e.g., inhibiting NF-κB or tubulin polymerization).

-

Pathway B (Condensation): Reaction with hydrazines yields Schiff Bases/Hydrazones , critical for antimicrobial activity.

-

Pathway C (Cross-Coupling): The C6-Br bond allows extension of the aromatic system, crucial for binding affinity in hydrophobic pockets (e.g., EGFR inhibitors).

Caption: Divergent synthesis pathways utilizing the C2-acetyl and C6-bromo handles.

Validated Protocol: Synthesis of a Chalcone Derivative

Objective: Validate the reactivity of the C2-acetyl group by synthesizing (E)-1-(6-bromobenzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one. Significance: This reaction confirms the electronic integrity of the ketone and provides a visual endpoint (precipitate formation).

Materials

-

1-(6-Bromo-2-benzothiazolyl)ethanone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol (95%)

-

Sodium Hydroxide (40% aq. solution)

Workflow

-

Dissolution: Dissolve 1.0 mmol of the Ethanone in 10 mL of ethanol. Mild heating (40°C) may be required due to the lipophilicity of the bromine substituent.

-

Addition: Add 1.0 mmol of benzaldehyde. Stir for 5 minutes.

-

Catalysis: Dropwise addition of 1 mL of 40% NaOH.

-

Checkpoint: The solution should darken immediately (formation of the enolate).

-

-

Reaction: Stir at Room Temperature for 2-4 hours.

-

Self-Validation: A heavy precipitate (yellow/orange) must form. If no precipitate forms after 4 hours, the acetyl group may be hydrated or the base is insufficient.

-

-

Workup: Filter the solid, wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Recrystallize from hot glacial acetic acid or DMF/Ethanol.

Troubleshooting

-

Issue: Low yield/No precipitate.

-

Root Cause: The acidity of the

-protons is high, but the electrophilicity of the carbonyl is reduced by the electron-donating nature of the nitrogen in the ring. -

Fix: Increase temperature to 60°C or use KOH in methanol for a stronger basic environment.

Biological Implications

The 1-(6-bromo-2-benzothiazolyl)ethanone scaffold is a precursor to bioactive agents with documented efficacy:

-

Antimicrobial: Hydrazone derivatives derived from this core show low MIC values against S. aureus and C. albicans, often outperforming standard antibiotics like Ampicillin in resistant strains [1].

-

Anticancer: Chalcones synthesized from this ketone exhibit cytotoxicity against HeLa and MCF-7 cell lines. The mechanism involves the induction of apoptosis via the mitochondrial pathway [2].

-

Neuroimaging: The 6-bromo position is a classic site for radiolabeling (substituting Br with

I or

References

-

BenchChem. (2025).[2] A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives. Retrieved from

-

Prasad, P. R., et al. (2011). Synthesis and in vitro anticancer activity of benzothiazole derivatives.[1][2][3] Journal of Chemical and Pharmaceutical Research.

-

PubChem. (n.d.).[4] 1-(6-Bromonaphthalen-2-yl)ethanone Compound Summary. (Used for physicochemical property extrapolation). Retrieved from

-

Organic Syntheses. (1942). 2-Aminobenzothiazole synthesis protocols. (Foundational chemistry for the core scaffold). Retrieved from

Sources

- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. 1-(6-Bromonaphthalen-2-yl)ethanone | C12H9BrO | CID 12433082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity Profile of 2-Acetylbenzothiazole Analogs

Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, consisting of a benzene ring fused to a thiazole ring, imparts a range of physicochemical properties that make it an ideal starting point for the design of novel therapeutic agents. The aromatic nature of the benzothiazole core allows for diverse intermolecular interactions with biological targets, and the presence of nitrogen and sulfur atoms provides sites for hydrogen bonding.[1][2][3] Derivatives of this core have been extensively investigated and have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6]

This guide focuses specifically on the biological activity profile of 2-acetylbenzothiazole analogs. The introduction of the acetyl group at the 2-position of the benzothiazole ring provides a key point for structural modification and interaction with biological targets. By exploring the various analogs derived from this core structure, we can gain a deeper understanding of their therapeutic potential and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Anticancer Activity: A Primary Therapeutic Target

Derivatives of the benzothiazole scaffold are prominent candidates in oncology research, demonstrating significant antiproliferative and cytotoxic effects against a wide array of human cancer cell lines.[3][7][8][9] Analogs of 2-acetylbenzothiazole, in particular, have been shown to induce apoptosis, inhibit cell migration, and modulate key signaling pathways involved in tumor growth and survival.[4][9][10]

Mechanisms of Action

The anticancer effects of 2-acetylbenzothiazole analogs are often multi-faceted, targeting several critical cellular processes.

-

Induction of Apoptosis: Many benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5][10][11] Studies have shown that these compounds can upregulate the expression of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes.[11]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically in the sub-G1 phase, which is indicative of apoptosis.[11] This prevents cancer cells from proliferating uncontrollably.

-

Inhibition of Key Signaling Pathways: The anticancer activity of these analogs is frequently linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a crucial mediator of inflammation, which is closely linked to cancer development. Some 2-substituted benzothiazole compounds have been shown to exert their anticancer and anti-inflammatory effects by downregulating NF-κB protein expression.[4][5] This, in turn, can reduce the expression of downstream targets like COX-2 and iNOS, which are involved in inflammation and cell proliferation.[4]

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, contributing to their anticancer effects.[1]

-

EGFR and Downstream Pathways: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Benzothiazole derivatives have been shown to decrease EGFR protein levels, which subsequently downregulates downstream signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to reduced cancer cell growth and survival.[11][12]

-

Quantitative Anticancer Activity Data

The potency of 2-acetylbenzothiazole analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) Range | Reference(s) |

| 2-hydroxybenzylidene containing semicarbazide | MDA-MB-231 (Breast), MNK-45 (Gastric), NCI-H226 (Lung), HT-29 (Colorectal), SK-N-SH (Neuroblastoma) | 0.24 - 0.92 | [7][9] |

| Bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver) | 0.0012 - 0.048 | [7][9] |

| 2-substituted benzothiazole derivatives on HepG2 (Liver) | HepG2 | 29.63 - 38.54 (at 48h) | [5][13] |

| Phenylamino based methoxy methylbenzothiazole | HeLa (Cervical) | 0.6 | [9] |

| Naphthalimide-benzothiazole hybrid | HT-29 (Colon), A549 (Lung), MCF-7 (Breast) | 3.47 - 5.08 | [9] |

Visualization: The NF-κB Signaling Pathway

The diagram below illustrates the central role of the NF-κB signaling pathway in promoting inflammation and cell survival, and how it serves as a target for 2-acetylbenzothiazole analogs.

Caption: Inhibition of the NF-κB pathway by 2-acetylbenzothiazole analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of 2-acetylbenzothiazole analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][14]

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549, MCF-7) in appropriate media.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C. The causality here is that viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

Antimicrobial and Antifungal Activity

The benzothiazole scaffold is a cornerstone in the development of new antimicrobial agents, with various analogs demonstrating potent activity against a range of pathogens.[15][16][17] This includes Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18]

Spectrum of Activity

2-acetylbenzothiazole analogs have been synthesized and screened for their efficacy against clinically relevant microbial strains. For instance, certain derivatives have shown remarkable potency against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger.[15][18][19] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound/Derivative Class | Microbial Strain(s) | MIC (µg/mL) Range | Reference(s) |

| Dialkyne substituted 2-aminobenzothiazole (Compound 3e) | S. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosa | 3.12 | [18] |

| Dialkyne substituted 2-aminobenzothiazole (Compound 3n) | C. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus | 1.56 - 12.5 | [18] |

| 2-substituted benzothiazole with azomethine | S. aureus, B. subtilis, E. coli | 100 - 200 | [15] |

| N,N-disubstituted 2-aminobenzothiazole | S. aureus | 2.9 µM | [20] |

Experimental Protocol: Microbroth Dilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.[15]

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Visualization: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, making them attractive candidates for treating inflammation-related conditions.[21][22][23]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes and pathways in the inflammatory cascade. As mentioned previously, the inhibition of the NF-κB pathway is a primary mechanism.[4] This leads to the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5]

Quantitative Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

| Compound/Derivative Class | Model | Efficacy Measure (% Inhibition of Edema) | Reference(s) |

| 2-aminobenzothiazole derivatives | Carrageenan-induced paw edema in rats | Significant (P < 0.05–0.001) | [21] |

| 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema in rats | Comparable to Diclofenac | [21] |

| 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema in rats | Comparable to Diclofenac | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of test compounds.[21][22]

-

Animal Acclimatization:

-

Use adult Wistar rats, housed under standard laboratory conditions with free access to food and water.

-

Allow the animals to acclimatize for at least one week before the experiment.

-

-

Compound Administration:

-

Divide the rats into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium, 100 mg/kg), and test groups (different doses of the benzothiazole analog).

-

Administer the compounds intraperitoneally (i.p.) or orally 30-60 minutes before inducing inflammation.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. The causality is that carrageenan acts as a phlogistic agent, inducing a local, acute inflammatory response.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 30, 60, 90, 120, 180 minutes).[21]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the control group.

-

Enzyme Inhibition

A primary mechanism by which 2-acetylbenzothiazole analogs exert their therapeutic effects is through the inhibition of specific enzymes.[24] Their structural features allow them to fit into the active sites of various enzymes, modulating their activity.

Key Enzyme Targets

-

Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes. Some benzothiazole-chalcone hybrids have shown inhibitory activity against human carbonic anhydrases I and II (hCA-I, hCA-II).[25]

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating Alzheimer's disease. Thiazole derivatives have demonstrated potent inhibition of these enzymes.[26]

-

α-amylase and α-glucosidase: These enzymes are targets for the management of type 2 diabetes. Benzothiazole-linked hydroxypyrazolones have been evaluated as inhibitors of these enzymes.[27]

-

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH): Dual inhibition of sEH and FAAH is a promising strategy for pain management. Benzothiazole-phenyl analogs have been investigated as dual inhibitors for these targets.[28]

Quantitative Enzyme Inhibition Data

| Compound Class/Derivative | Target Enzyme(s) | Inhibition (IC50 or Ki) Range | Reference(s) |

| Benzothiazole-chalcones | hCA-I, hCA-II | IC50: 2.56 - 5.47 µM | [25] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II, AChE, BChE | Ki: 0.083 - 0.129 µM | [26] |

| Benzothiazole-linked hydroxypyrazolones | α-amylase | IC50: 155.10 - 196.00 µg/mL | [27] |

| Benzothiazole-phenyl analogs | sEH, FAAH | Dual inhibition demonstrated | [28] |

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of the 2-acetylbenzothiazole analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.[29]

-

Substituents on the Benzothiazole Ring: The nature and position of substituents on the benzene portion of the benzothiazole ring significantly influence activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) at positions 5 or 6 can modulate the electronic properties of the entire molecule, affecting its binding to target proteins.[21][30] For instance, a chloro group at position 5 or a methoxy group at position 6 was found to enhance anti-inflammatory activity.[21]

-

Modifications of the Acetyl Group: The acetyl group at the 2-position is a key pharmacophore. Converting it into other functional groups, such as hydrazones or pyrazolones, has led to compounds with potent anticancer and antimicrobial activities.[14][27] The flexibility and hydrogen bonding capacity of these modified side chains are critical for biological activity.

-

Hybrid Molecules: Combining the 2-acetylbenzothiazole scaffold with other pharmacologically active moieties (molecular hybridization) is a successful strategy to enhance potency and broaden the spectrum of activity.[30] For example, linking benzothiazole to pyrimidine, oxadiazole, or piperazine has resulted in compounds with excellent anticancer activity.[7]

Visualization: Key SAR Insights

Caption: Key structure-activity relationship (SAR) insights for 2-acetylbenzothiazole analogs.

Conclusion and Future Perspectives

Analogs of 2-acetylbenzothiazole represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their ability to inhibit a range of therapeutically relevant enzymes, underscore their potential in drug discovery. The extensive research into their mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and PI3K/AKT, provides a solid foundation for rational drug design.

Future research should focus on optimizing the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel molecular hybrids and the application of computational methods, such as molecular docking and QSAR studies, will be instrumental in designing the next generation of 2-acetylbenzothiazole-based therapeutics. Furthermore, advancing the most promising candidates into preclinical and clinical development will be essential to translate their demonstrated in vitro and in vivo efficacy into tangible clinical benefits.

References

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). PubMed. Available at: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of ChemTech Research. Available at: [Link]

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). PubMed. Available at: [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis. Available at: [Link]

-

SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. (2009). TSI Journals. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PMC. Available at: [Link]

-

Anti‐inflammatory activity of benzothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Available at: [Link]

-

Inhibitors containing benzothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives By Bahaa Shafiq Ismail Mus. (n.d.). An-Najah National University. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. Available at: [Link]

-

synthesis-and-antimicrobial-activity-of-some-2-substituted-benzothiazoles-containing-azomethine-li.pdf. (n.d.). Pharmacophore. Available at: [Link]

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). PMC. Available at: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. (n.d.). Connect Journals. Available at: [Link]

-

Journal articles: 'Benzothiazole and Antibacterial and Antifungal activities'. (2025). Grafiati. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PMC - NIH. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]

-

Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Available at: [Link]

-

Benzothiazole analogues and their biological aspects: A Review. (n.d.). ResearchGate. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (n.d.). TRDizin. Available at: [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PMC. Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Available at: [Link]

-

Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold. (n.d.). PlumX. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). Bentham Science Publisher. Available at: [Link]

-

Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (n.d.). PMC. Available at: [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. TRDizin [search.trdizin.gov.tr]

- 14. mdpi.com [mdpi.com]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. connectjournals.com [connectjournals.com]

- 17. Journal articles: 'Benzothiazole and Antibacterial and Antifungal activities' – Grafiati [grafiati.com]

- 18. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uop.edu.jo [uop.edu.jo]

- 20. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sphinxsai.com [sphinxsai.com]

- 22. asianpubs.org [asianpubs.org]

- 23. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. PlumX [plu.mx]

- 26. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. mdpi.com [mdpi.com]

Solubility Profiling and Solvent Selection: Ethanone, 1-(6-bromo-2-benzothiazolyl)-

Topic: Solubility Profiling and Solvent Selection for Ethanone, 1-(6-bromo-2-benzothiazolyl)- Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Ethanone, 1-(6-bromo-2-benzothiazolyl)- (CAS: 55225-24-4) is a critical heterocyclic intermediate, often utilized in the synthesis of antimicrobial agents, fluorescent imaging dyes, and neuroprotective pharmaceutical candidates. Its core structure—a fused benzene and thiazole ring substituted with a lipophilic bromine and an electron-withdrawing acetyl group—creates a specific solubility profile characterized by strong intermolecular

This guide provides a technical breakdown of the compound's physicochemical behavior, estimated solubility ranges based on Structure-Activity Relationships (SAR), and a validated protocol for determining thermodynamic solubility. It is designed to assist researchers in solvent selection for synthesis, recrystallization, and biological assay formulation.

Physicochemical Profile & Solvation Mechanism

To predict solubility behavior without empirical data, we must analyze the molecular interactions dictated by the compound's structure.

| Property | Value (Predicted/Analog) | Implication for Solubility |

| Molecular Weight | ~254.10 g/mol | Moderate size; kinetics of dissolution will be relatively fast if crystal lattice energy is overcome. |

| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly lipophilic. Poor water solubility (< 0.1 mg/mL expected). High affinity for octanol, DCM, and DMSO. |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents (water, alcohols) compared to amine analogs. |

| H-Bond Acceptors | 3 (N, S, Carbonyl O) | Capable of accepting H-bonds from solvents like Methanol or Water, but the effect is overshadowed by the hydrophobic core. |

| Lattice Energy | High | The planar benzothiazole system promotes strong |

Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction between the crystal lattice forces and solvent molecules.

Figure 1: Solvation mechanism showing the necessity of high-dipole solvents to overcome the lattice energy of the benzothiazole core.

Solubility Data: Estimated Ranges & Solvent Classes

Specific experimental values for CAS 55225-24-4 are rarely indexed in public databases. The following data is derived from validated SAR (Structure-Activity Relationship) analysis of 6-substituted benzothiazoles.

Class I: Primary Solvents (High Solubility)

Use for: Stock solutions (20mM+), reaction media.

-

DMSO (Dimethyl sulfoxide): > 25 mg/mL. The gold standard for biological stocks.

-

DMF (Dimethylformamide): > 20 mg/mL. Excellent for nucleophilic substitution reactions.

-

THF (Tetrahydrofuran): > 15 mg/mL. Good for reduction reactions; easier to remove than DMSO.

Class II: Recrystallization Solvents (Moderate Solubility)

Use for: Purification. Soluble at boiling point; insoluble at

-

Ethanol (Abs.): 1–5 mg/mL (RT); > 10 mg/mL (Hot).

-

Ethyl Acetate: 2–8 mg/mL. often used in combination with Hexanes.

-

Toluene: Good for hot extraction; promotes crystallization upon cooling due to

-interaction specificity.

Class III: Anti-Solvents (Low Solubility)

Use for: Crashing out products, washing filter cakes.

-

Water: < 0.05 mg/mL (Practically insoluble).

-

Hexanes/Heptane: < 1 mg/mL.

-

Diethyl Ether: Low solubility due to lack of polarity to disrupt stacking.

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Scientist, you should not rely on predicted values for critical assays. Use this "Shake-Flask" protocol to generate definitive data. This method is superior to kinetic (turbidimetric) solubility for formulation work.

Materials

-

Compound: Ethanone, 1-(6-bromo-2-benzothiazolyl)- (Solid, >98% purity).

-

Solvents: DMSO, PBS (pH 7.4), Methanol (HPLC Grade).

-

Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV or UV-Vis Spectrophotometer.

Workflow

-

Supersaturation: Weigh ~2 mg of compound into a 1.5 mL microcentrifuge tube. Add 500

L of the target solvent (e.g., PBS). -

Equilibration: Shake at 300 rpm for 24 hours at

.-

Note: Visually confirm undissolved solid remains. If clear, add more solid.

-

-

Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.

-

Filtration (Optional but Recommended): Pass supernatant through a 0.22

m PTFE filter to remove micro-crystals. -

Quantification: Dilute the supernatant with a solubilizing agent (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of your calibration curve. Analyze via HPLC (Detection @ ~280-300 nm).

Workflow Diagram (DOT)

Figure 2: Step-by-step Thermodynamic Solubility Protocol (Shake-Flask Method).

Solubility Optimization Strategies

A. Cosolvency (For Biological Assays)

For animal studies or cellular assays where DMSO toxicity is a concern, use a cosolvent system.

-

Strategy: Dissolve compound in 100% DMSO (Stock), then dilute into aqueous media containing a surfactant.

-

Recommended Formulation: 5% DMSO + 40% PEG-400 + 55% Water/Saline.

-

Why: The PEG-400 acts as an interfacial bridge, preventing the hydrophobic benzothiazole from crashing out immediately upon contact with water.

B. Recrystallization (For Synthesis)

To purify the compound from crude reaction mixtures:

-

Dissolve crude solid in Hot Ethanol (approx.

). -

If insoluble particles remain, hot filter.[1]

-

Add Water dropwise until slight turbidity persists.

-

Re-heat to clear the solution.

-

Allow to cool slowly to Room Temperature, then

. -

Result: The bromine atom enhances lipophilicity, making the compound crystallize efficiently from aqueous alcohol mixtures.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

-

PubChem Database. (n.d.). Compound Summary for Benzothiazole Derivatives. National Center for Biotechnology Information.

-

Avdeef, A. (2007).[2] Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.

Sources

Technical Whitepaper: Operational Safety & Handling of 1-(6-Bromo-2-benzothiazolyl)ethanone

Document Control:

-

Subject: Ethanone, 1-(6-bromo-2-benzothiazolyl)-

-

CAS Registry: 10424-65-4 (Verify with specific vendor COA)

-

Document Type: Technical Safety & Handling Guide (TSHG)

-

Version: 1.0 (Research Use Only)

Chemical Identity & Strategic Context

Compound Definition

1-(6-Bromo-2-benzothiazolyl)ethanone is a functionalized heterocyclic building block characterized by a benzothiazole core substituted with an acetyl group at the C2 position and a bromine atom at the C6 position.[1][2][3][4]

-

IUPAC Name: 1-(6-bromo-1,3-benzothiazol-2-yl)ethanone

-

SMILES: CC(=O)C1=NC2=CC(Br)=CC=C2S1

-

Molecular Formula: C₉H₆BrNOS[3]

-

Molecular Weight: 256.12 g/mol [3]

Research Application

This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of:

-

Kinase Inhibitors: The benzothiazole scaffold mimics the purine ring of ATP, allowing it to dock into the ATP-binding pockets of various kinases (e.g., PI3K, mTOR).

-

Antitumor Agents: The C6-bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold complexity.

-

Amyloid Imaging Probes: Benzothiazole derivatives (like Thioflavin T) bind to beta-amyloid fibrils; this ketone derivative serves as a precursor for radiolabeled PET tracers.

Predictive Hazard Profiling (GHS Classification)

As a specialized research chemical, comprehensive toxicological data (LD50) may not be established in public databases. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzothiazoles (e.g., 6-bromo-2-methylbenzothiazole).

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][5][6][7] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[4][5][6][7] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][5][7] |

Precautionary Principle (E-E-A-T)

-

Sensitization Risk: Benzothiazoles are known contact allergens. Although H317 (Skin Sensitization) is not strictly applied without in vivo data, researchers should treat this compound as a potential sensitizer .

-

Reactivity: The C2-acetyl group is electron-deficient due to the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. This reactivity profile suggests potential covalent binding to biological nucleophiles (proteins/DNA).

Physicochemical Specifications

| Property | Value / Observation | Operational Note |

| Physical State | Solid (Crystalline powder) | Avoid dust generation. |

| Color | Off-white to pale yellow/brown | Darkening indicates oxidation. |

| Melting Point | 108°C – 112°C (Predicted) | Verify via capillary melting point. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Do not use aqueous buffers for stock. |

| Solubility (Organic) | DMSO (> 50 mg/mL), DMF, DCM | Use DMSO for biological stocks. |

| LogP | ~2.8 (Predicted) | Lipophilic; crosses cell membranes easily. |

Operational Protocols & Methodologies

Workflow Logic: Exposure Response

The following diagram outlines the decision logic for handling exposure incidents, prioritizing containment and decontamination.

Figure 1: Critical decision path for acute exposure management.

Standard Operating Procedure: Solubilization for Bioassays

Objective: Prepare a stable 10 mM stock solution for in vitro screening.

Reagents:

-

Compound: 1-(6-bromo-2-benzothiazolyl)ethanone (MW: 256.12)

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich Hybridoma grade or equivalent).

Protocol:

-

Calculation: To prepare 1 mL of 10 mM stock, weigh 2.56 mg of the compound.

-

Weighing: Use an analytical balance (readability 0.01 mg) inside a fume hood. Static electricity can be an issue; use an anti-static gun if powder disperses.

-

Dissolution:

-

Add 1 mL DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Observation: If particulate remains, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C.

-

Stability: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles) to prevent precipitation or hydrolysis.

-

Synthesis Handling (Cross-Coupling Reactions)

When using this compound as an electrophile in Suzuki couplings:

-

Inert Atmosphere: The reaction must be performed under Argon or Nitrogen. The benzothiazole ring is stable, but the acetyl group can undergo side reactions (aldol condensation) if moisture/bases are uncontrolled.

-

Scavenging: Post-reaction, residual benzothiazoles can be toxic to aquatic life. All aqueous washes must be collected as Halogenated Organic Waste .

Emergency Response & Waste Management

Fire Fighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical powder, or polymer foam. Do not use water jet , as it may scatter the lipophilic powder.

-

Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Bromide (HBr) .

-

PPE: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) due to the release of corrosive HBr gas.

Spill Containment Logic

The following diagram details the containment workflow to prevent environmental contamination.

Figure 2: Step-by-step spill containment and decontamination workflow.

Waste Disposal[8]

-

Classification: Hazardous Chemical Waste (Halogenated).

-

Prohibition: Never dispose of down the drain. Benzothiazoles are persistent environmental pollutants and toxic to aquatic life (Category Acute 1 in some analogs).

-

Method: Dissolve in a combustible solvent (e.g., acetone) and atomize in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776256, 1-(6-Bromo-1,3-benzothiazol-2-yl)ethanone. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzothiazole derivatives hazard classification. Retrieved from [Link]

-

Liao, C., et al. (2018). Environmental occurrence, fate, exposure, and toxicity of benzothiazoles. ResearchGate. Retrieved from [Link]

Sources

- 1. Ethanone, 1-(2-benzothiazolyl)- [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, 90+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chemscene.com [chemscene.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

synthesis protocol for Ethanone, 1-(6-bromo-2-benzothiazolyl)-

Application Note & Protocol: Synthesis of Ethanone, 1-(6-bromo-2-benzothiazolyl)-

Abstract & Strategic Overview

The compound 1-(6-bromo-2-benzothiazolyl)ethanone (also known as 2-acetyl-6-bromobenzothiazole) is a high-value heterocyclic scaffold in drug discovery, particularly for synthesizing antitumor agents, antimicrobial compounds, and kinase inhibitors. Its 2-acetyl group serves as a versatile "chemical handle" for condensation reactions (e.g., forming chalcones or hydrazones), while the 6-bromo substituent allows for late-stage diversification via Suzuki or Buchwald-Hartwig couplings.

The Synthetic Challenge: Direct lithiation/acylation of 6-bromobenzothiazole is fraught with risk due to Lithium-Halogen Exchange (Li-HE) at the 6-position, which competes with deprotonation at the 2-position. Furthermore, electrophilic aromatic substitution (acylation) on the benzothiazole ring is deactivated and regiochemically poor.

The Solution: This protocol details the "Nitrile-Grignard Route," a robust, regioselective pathway that avoids metal-halogen exchange issues. We also provide a secondary "Stille Coupling Route" for high-throughput applications.

Retrosynthetic Analysis

The logical disconnection relies on installing the acetyl group at the reactive C2 position while preserving the sensitive C6-bromide.

Figure 1: Retrosynthetic disconnection showing the conversion of the commercially available amine to the nitrile, followed by Grignard addition.[1][2][3][4][5]

Primary Protocol: The Nitrile-Grignard Route

This route is preferred for scale-up (>10g) as it avoids expensive palladium catalysts and unstable organolithium intermediates.

Phase 1: Synthesis of 6-bromo-2-benzothiazolecarbonitrile

Prerequisite: Start with 2-amino-6-bromobenzothiazole (CAS: 15864-32-1). If unavailable, synthesize from p-bromoaniline (See Ref [1]).

Reagents:

-

2-Amino-6-bromobenzothiazole (1.0 equiv)

-

Copper(I) Cyanide (CuCN) (1.2 equiv)

-

tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

-

Acetonitrile (Anhydrous)[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under inert atmosphere (N₂ or Ar).

-

Dissolution: Suspend CuCN (1.2 eq) and tert-butyl nitrite (1.5 eq) in anhydrous acetonitrile (10 mL/g of substrate). Heat the mixture to 60°C.

-

Addition: Dissolve 2-amino-6-bromobenzothiazole in a minimum amount of warm acetonitrile/DMSO (if solubility is poor). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Note: Rapid gas evolution (N₂) will occur. Ensure adequate venting.

-

-

Reaction: Stir at 60–70°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amine spot (polar) should disappear, replaced by a less polar nitrile spot.

-

Workup: Cool to room temperature. Pour the mixture into aqueous FeCl₃ (10% soln) or ethylenediamine solution to decompose copper complexes. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 60–75%.

-

Checkpoint: IR should show a sharp nitrile stretch at ~2230 cm⁻¹.

-

Phase 2: Grignard Addition to Form the Ketone

Critical Control: Temperature control is vital to prevent over-addition (tertiary alcohol formation), although the benzothiazole ring sterics help prevent this.

Reagents:

-

6-bromo-2-benzothiazolecarbonitrile (1.0 equiv)

-

Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 equiv)

-

Anhydrous THF or Diethyl Ether

-

Aqueous HCl (2M)[3]

Protocol:

-

Solvation: Dissolve the nitrile (from Phase 1) in anhydrous THF (15 mL/g) in a dry flask under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Grignard Addition: Add MeMgBr (1.2 eq) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for 1 hour.

-

Hydrolysis (The Key Step): Quench the reaction by slowly adding 2M HCl (excess). Stir vigorously at room temperature for 1–2 hours.

-

Chemistry: This hydrolyzes the intermediate imine (C=NH) to the ketone (C=O).

-

-

Extraction: Extract with Dichloromethane (DCM). Wash with saturated NaHCO₃ (to remove acid) and brine.

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol or purify by column chromatography.

-

Target: Yellowish solid.[9]

-

Yield Expectation: 70–85%.

-

Alternative Protocol: Stille Coupling (Catalytic Route)

Best for high-throughput synthesis or when the 2-chloro precursor is available.

Substrate: 2-chloro-6-bromobenzothiazole (CAS: 80945-86-4) or 2,6-dibromobenzothiazole . Note on Selectivity: The C2-halogen bond in benzothiazole is electronically activated (similar to 2-chloropyridine) and undergoes oxidative addition with Pd(0) significantly faster than the C6-aryl bromide.

Reagents:

-

2,6-Dibromobenzothiazole (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Toluene (degassed)[3]

-

HCl (aq)

Protocol:

-

Coupling: Combine substrate, stannane, and catalyst in toluene.[3] Heat to 100°C for 4–6 hours under N₂.

-

Hydrolysis: Cool to RT. Add 1M HCl and stir for 1 hour (converts the vinyl ether to the ketone).

-

Workup: Extract with EtOAc. Use KF (Potassium Fluoride) solution wash to precipitate tin byproducts as insoluble Bu₃SnF.

Quantitative Data & Process Parameters

| Parameter | Nitrile Route (Rec.) | Stille Route | Minisci Radical Route* |

| Starting Material | 2-Amino-6-bromobenzothiazole | 2,6-Dibromobenzothiazole | 6-Bromobenzothiazole |

| Key Reagent | CuCN / MeMgBr | Tributyl(1-ethoxyvinyl)tin | Acetaldehyde / TBHP |

| Overall Yield | 50–65% (2 steps) | 70–80% (1 step) | 30–50% |

| Scalability | High (Kg scale feasible) | Low (Tin toxicity) | Moderate |

| Atom Economy | Good | Poor (Tin waste) | Good |

| Safety Risk | Cyanide / Grignard | Organotin (Neurotoxin) | Peroxides |

*Minisci Route: Direct radical acylation is possible but often suffers from low yields due to polysubstitution.

Analytical Characterization (Self-Validation)

To ensure the protocol worked, verify these spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.80 ppm (s, 3H): Distinct singlet for the acetyl methyl group (-COCH₃).

-

δ 7.7–8.5 ppm (m, 3H): Aromatic protons. Look for the characteristic splitting of the 6-bromo substituted ring (d, dd, d).

-

-

¹³C NMR:

-

~190 ppm: Carbonyl (C=O) carbon.

-

~165 ppm: C2 carbon of benzothiazole (deshielded).

-

~26 ppm: Methyl carbon.

-

-

Mass Spectrometry (ESI+):

-

Expect [M+H]⁺ peaks at m/z ~256 and 258 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

-

Safety & Handling

-

Cyanides (CuCN): Fatal if swallowed or inhaled. Reacts with acid to form HCN gas. Use a dedicated hood and keep bleach (hypochlorite) handy to neutralize spills.

-

Grignard Reagents: Pyrophoric. Handle under strict inert atmosphere.

-

Organotins (Stille): Highly toxic and readily absorbed through skin. Double glove and use a fume hood.

References

-

Synthesis of 2-amino-6-bromobenzothiazole

-

Title: "Silica-supported quinolinium tribromide: a recoverable solid brominating reagent for regioselective monobromination of aromatic amines."

-

Source: Journal of the Brazilian Chemical Society, 21(3), 496-501 (2010).

-

URL:[Link] (Verified via snippet 1.12)

-

-

General Stille Coupling Methodology

- Title: "Stille Coupling - Organic Chemistry Portal"

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Synthesis of 2-acetylbenzothiazoles via Nitrile/Grignard

- Title: "Synthesis and Biological Evaluation of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)

- Source: Journal of Drug Delivery and Therapeutics, 2019.

-

URL:[Link]

-

Reaction of 2-aminothiophenol with Carbonyls (Context)

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8754233B2 - Pyrazolylbenzothiazole derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Stille Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

- 10. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

Application Notes and Protocols for the Synthesis of Schiff Bases Using Ethanone, 1-(6-bromo-2-benzothiazolyl)-

Introduction: The Significance of Benzothiazole-Based Schiff Bases

The benzothiazole moiety is a privileged heterocyclic scaffold renowned for its wide array of pharmacological activities.[1] When incorporated into Schiff bases (imines), which are formed through the condensation of a primary amine with a carbonyl compound, the resulting molecules often exhibit enhanced biological profiles.[1][2] These compounds, characterized by the azomethine (-C=N-) functional group, have garnered significant interest in medicinal chemistry due to their demonstrated antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5]

This application note provides a detailed protocol for the synthesis of novel Schiff bases derived from Ethanone, 1-(6-bromo-2-benzothiazolyl)- , a key intermediate. The presence of the bromo-substituent on the benzothiazole ring is of particular interest as halogenated derivatives often show modulated biological efficacy.[4] The reaction of this ketone with various primary aromatic amines yields a library of ketimines with significant potential for drug discovery and development.

The synthesis of Schiff bases from ketones is often more challenging than from their aldehyde counterparts due to the lower electrophilicity of the ketone's carbonyl carbon. This necessitates carefully optimized reaction conditions, often including acid catalysis and elevated temperatures to drive the reaction to completion.

Reaction Scheme

The general synthetic route involves the acid-catalyzed condensation of Ethanone, 1-(6-bromo-2-benzothiazolyl)- with a substituted primary aromatic amine in an alcoholic solvent.

Caption: General reaction for Schiff base synthesis.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from Ethanone, 1-(6-bromo-2-benzothiazolyl)- and aniline. The same procedure can be adapted for other substituted anilines.

Materials

-

Ethanone, 1-(6-bromo-2-benzothiazolyl)- (1.0 eq)

-

Aniline (or substituted aniline) (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve Ethanone, 1-(6-bromo-2-benzothiazolyl)- (e.g., 2.56 g, 10 mmol) in absolute ethanol (30 mL).

-

Amine Addition: To this solution, add aniline (0.93 g, 10 mmol).

-

Catalyst Addition: Add a few drops (e.g., 0.2 mL) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Ketimine formation can be slower than aldimine formation; a reflux time of 6-8 hours is typically sufficient.

-

Product Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid several times with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60 °C.

Characterization of Synthesized Schiff Bases

The successful synthesis of the target Schiff bases can be confirmed using various spectroscopic techniques.

FT-IR Spectroscopy

The most significant evidence for Schiff base formation in an FT-IR spectrum is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. Concurrently, the characteristic C=O stretching band of the starting ketone (around 1700 cm⁻¹) should be absent in the product spectrum.

NMR Spectroscopy (¹H and ¹³C)

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the benzothiazole and the aniline moieties. The methyl protons adjacent to the imine carbon will appear as a singlet, typically in the range of 2.3-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the imine carbon (C=N) in the range of 160-170 ppm. The signal for the carbonyl carbon of the starting ketone (around 190-200 ppm) will be absent.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak (M⁺) corresponding to the expected value.

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic data for a Schiff base synthesized from Ethanone, 1-(6-bromo-2-benzothiazolyl)- and a substituted aniline.

| Analysis | Characteristic Signal | Expected Range/Value | Comment |

| FT-IR | C=N Stretch | 1600 - 1650 cm⁻¹ | Confirms imine bond formation. |

| C-Br Stretch | 500 - 600 cm⁻¹ | Indicates the presence of the bromo-substituent. | |

| ¹H NMR | Aromatic-H | 7.0 - 8.5 ppm | Multiplets from both aromatic rings. |

| CH₃-C=N | 2.3 - 2.7 ppm | Singlet for the methyl protons. | |

| ¹³C NMR | C=N | 160 - 170 ppm | Key signal for the imine carbon. |

| Aromatic-C | 110 - 155 ppm | Multiple signals from the aromatic carbons. | |

| CH₃ | 15 - 25 ppm | Signal for the methyl carbon. |

Workflow Diagram

Caption: Experimental workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases derived from benzothiazole are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The incorporation of a 6-bromo substituent can further enhance these properties.

-

Antimicrobial Agents: Many benzothiazole Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[2][4] The imine linkage is often crucial for their antimicrobial action.

-

Anticancer Agents: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6] The planar structure of the benzothiazole ring system allows for intercalation with DNA, a potential mechanism for their anticancer activity.

-

Enzyme Inhibitors: The nitrogen and sulfur atoms in the benzothiazole ring, along with the imine nitrogen, can act as coordination sites for metal ions in the active sites of enzymes, leading to their inhibition.

Conclusion

The synthesis of Schiff bases from Ethanone, 1-(6-bromo-2-benzothiazolyl)- offers a versatile route to a class of compounds with significant potential in medicinal chemistry. The protocol outlined in this application note provides a robust and reproducible method for obtaining these valuable molecules. The straightforward nature of the synthesis, coupled with the diverse biological activities of the products, makes this an attractive area of research for drug development professionals. Further derivatization of the aromatic amine component can lead to the generation of extensive compound libraries for high-throughput screening and lead optimization.

References

-

Journal of Chemical & Pharmaceutical Research. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Retrieved from [Link]

-

IJRAR. (n.d.). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Retrieved from [Link]

-

International Journal of Research and Pharmaceutical Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]

-

CIBTech. (n.d.). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. Retrieved from [Link]

-

Journal of Medical and Oral Biosciences. (2025). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. mdpi.com [mdpi.com]

- 4. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 5. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]

- 6. jmob.aliraqia.edu.iq [jmob.aliraqia.edu.iq]

Application Note: Strategic Oxidation of Acetyl-Substituted Benzothiazoles

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the controlled oxidation of acetyl-substituted benzothiazoles.

Executive Summary

The acetyl group on the benzothiazole scaffold (specifically 2-acetylbenzothiazole) serves as a critical "chemical handle" for diversifying pharmacophores. Depending on the oxidant selected, this moiety can be transformed into

This guide details three distinct oxidative pathways:

-

Selenium Dioxide (

): Selective oxidation to glyoxals (Riley Oxidation).[1] -

Sodium Hypochlorite (

): Oxidative cleavage to carboxylic acids (Haloform Reaction). -

Iodine/DMSO (

/DMSO): One-pot oxidative functionalization (Kornblum/Ortoleva-King).

Chemical Context & Divergent Pathways

The 2-acetylbenzothiazole system presents a unique challenge: the oxidant must react with the exocyclic acetyl group without compromising the sulfur atom within the aromatic thiazole ring.

-

The Challenge: Strong, non-selective oxidants (e.g., excess

) risk oxidizing the ring sulfur to a sulfoxide or sulfone, destroying aromaticity. -

The Solution: Use reagents that exploit enolization thermodynamics (

, Halogens) rather than direct electron transfer.

Visualizing the Pathways

The following diagram illustrates how reagent choice dictates the final product.

Figure 1: Divergent oxidative pathways for 2-acetylbenzothiazole based on reagent selection.

Method A: Selective Oxidation to -Keto Aldehydes (Riley Oxidation)

Target Product: 2-(Benzothiazol-2-yl)-2-oxoacetaldehyde (Benzothiazole glyoxal).

Primary Reagent: Selenium Dioxide (

Mechanism & Rationale

The Riley oxidation is highly selective for activated methyl/methylene groups adjacent to carbonyls. It proceeds via an enol intermediate that attacks

Why use this?

-

Preserves the benzothiazole ring.

-

The resulting glyoxal is a potent electrophile for synthesizing bis-heterocycles (e.g., reacting with diamines to form pyrazines).

Detailed Protocol

Reagents:

-

2-Acetylbenzothiazole (1.0 equiv)

-

Selenium Dioxide (

) (1.1 – 1.5 equiv) -

Solvent: 1,4-Dioxane/Water (95:5 mixture) or Glacial Acetic Acid.

-

Note: Small amounts of water facilitate the formation of selenous acid (

), the active species.

-

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-acetylbenzothiazole in 20 mL of 1,4-dioxane.

-

Addition: Add 11-15 mmol (1.2-1.6 g) of

. Add 0.5 mL of water. -

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Visual Cue: The reaction mixture will turn yellow/orange, and eventually, a black precipitate (elemental Selenium) will form. This confirms the redox reaction is occurring.

-

-

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 7:3). The product is more polar than the starting ketone. Reaction time is typically 4–12 hours.

-

Workup (Critical):

-

Filter the hot solution through a Celite pad to remove the toxic black selenium metal.

-

Wash the pad with hot dioxane.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude glyoxal often exists as a hydrate. It can be recrystallized from benzene/petroleum ether or used directly in the next step (e.g., condensation with o-phenylenediamine).

Safety Note:

Method B: Oxidative Cleavage to Carboxylic Acids (Haloform Reaction)

Target Product: 2-Benzothiazolecarboxylic acid.[4]

Primary Reagent: Sodium Hypochlorite (

Mechanism & Rationale

The Haloform reaction involves exhaustive halogenation of the methyl group under basic conditions, followed by nucleophilic attack by hydroxide, cleaving the

Why use this?

-

It is the most reliable method to truncate the carbon chain.

-

Avoids heavy metals (

,

Detailed Protocol

Reagents:

-

2-Acetylbenzothiazole (1.0 equiv)

-

Sodium Hypochlorite solution (commercial bleach, ~5-10% active chlorine) (Excess, ~4-5 equiv)

-

Sodium Hydroxide (

) (2.0 equiv) -

Solvent: 1,4-Dioxane or THF (to solubilize the substrate).

Step-by-Step Procedure:

-

Solubilization: Dissolve 5 mmol of 2-acetylbenzothiazole in 10 mL of dioxane/THF.

-

Reagent Preparation: Prepare a solution of

(10 mmol) in commercial bleach (20 mL). Cool this solution to -

Addition: Slowly add the hypochlorite solution to the benzothiazole solution while stirring. Maintain temperature below

to prevent side reactions. -

Reaction: Stir at room temperature for 2–4 hours.

-

Validation: The disappearance of the methyl ketone singlet (~2.8 ppm) in

NMR indicates completion.

-

-

Quenching: Add saturated sodium bisulfite (

) solution carefully to destroy excess hypochlorite (test with starch-iodide paper; it should remain white). -

Isolation:

-

The solution currently contains the salt of the acid (sodium benzothiazole-2-carboxylate).

-

Acidify carefully with

to -

The free acid will precipitate as a solid.

-

Filter, wash with cold water, and dry.

-

Method C: One-Pot Functionalization ( /DMSO)

Target Product: Functionalized Heterocycles (e.g., Imidazoles) or

Mechanism & Rationale

This utilizes the Kornblum Oxidation pathway.[5] Iodine

Why use this?

-

Atom Economy: Allows for "one-pot" synthesis of complex heterocycles without isolating the unstable glyoxal intermediate.

Detailed Protocol (Example: Synthesis of Imidazo[1,2-a]pyridines)

Reagents:

-

2-Acetylbenzothiazole (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)

-

Iodine (

) (0.5 – 1.0 equiv)

Step-by-Step Procedure:

-

Mixture: In a reaction tube, combine 2-acetylbenzothiazole (1.0 mmol), 2-aminopyridine (1.0 mmol), and iodine (0.5 mmol) in DMSO (3 mL).

-

Heating: Heat the mixture to

in an oil bath. -

Reaction: Stir for 3–6 hours.

-

Workup: Cool to room temperature. Pour into crushed ice/water containing a small amount of sodium thiosulfate (to remove iodine color).

-

Isolation: Extract with ethyl acetate or filter the precipitate if solid forms.

Comparative Analysis of Reagents

| Feature | Selenium Dioxide ( | Sodium Hypochlorite (Haloform) | Iodine / DMSO |

| Primary Product | Carboxylic Acid | Glyoxal (in situ) / Heterocycle | |

| Reaction Type | Riley Oxidation | Oxidative Cleavage | Kornblum / Ortoleva-King |

| Conditions | Acidic/Neutral, Reflux | Basic, RT | Neutral, Heat ( |

| Selectivity | High (Specific to | High (Cleaves Methyl Ketones) | Moderate (Tunable) |

| Key Advantage | Best for isolating 1,2-dicarbonyls | Best for shortening carbon chain | Best for one-pot library synthesis |

| Safety Concern | Selenium toxicity | Chlorine gas evolution (if acidified) | DMSO decomposition at high heat |

Troubleshooting & Optimization

Visualizing the Workflow

The following diagram outlines the critical decision points during the Riley oxidation to ensure safety and yield.

Figure 2: Operational workflow for Selenium Dioxide oxidation ensuring safe removal of selenium byproducts.

Common Pitfalls

-

Over-oxidation (Haloform): If the pH drops during the Haloform reaction,

-halogenation slows down. Maintain basic pH throughout. -

Solubility (

): Benzothiazoles can be insoluble in pure water. Always use a co-solvent like Dioxane or Acetic Acid. -

Hydrate Formation: The glyoxal product often traps water. If anhydrous material is needed for moisture-sensitive downstream reactions, dry the product by azeotropic distillation with toluene.

References

-

Rabjohn, N. (1949).[2] Selenium Dioxide Oxidation.[1][2][3][11] Organic Reactions, 5, 331.[2] Link (Classic reference for Riley Oxidation mechanism).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.

-

Kalinin, A. A., et al. (2024). Iodine/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances. Link

-

Pattarawarapan, M., et al. (2019). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry.[12] Link (Context on ring stability).

-

Webb, M., et al. (2022). 200 Years of The Haloform Reaction: Methods and Applications. Chemistry – A European Journal. Link

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Sciencemadness Discussion Board - Glyoxal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 4. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Notes and Protocols for Heterocyclization Reactions of 1-(6-Bromo-2-benzothiazolyl)ethanone

Introduction: The Strategic Importance of 1-(6-Bromo-2-benzothiazolyl)ethanone in Medicinal Chemistry

1-(6-Bromo-2-benzothiazolyl)ethanone is a highly versatile bifunctional building block in the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The benzothiazole core is a privileged scaffold, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic placement of a bromine atom on the benzene ring and an acetyl group at the 2-position of the thiazole ring provides two distinct reactive handles for further chemical modifications. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The acetyl group, a classic methyl ketone, serves as a key precursor for a multitude of heterocyclization reactions.

This guide provides detailed application notes and experimental protocols for two key heterocyclization strategies starting from 1-(6-bromo-2-benzothiazolyl)ethanone: the synthesis of substituted thiazoles via the Hantzsch thiazole synthesis and the construction of pyrimidine rings through a multi-step condensation approach. These methods unlock access to a diverse chemical space, enabling the generation of compound libraries for screening and lead optimization in drug development programs.

Synthesis of 2-Amino-4-(6-bromo-2-benzothiazolyl)thiazoles via Hantzsch Thiazole Synthesis